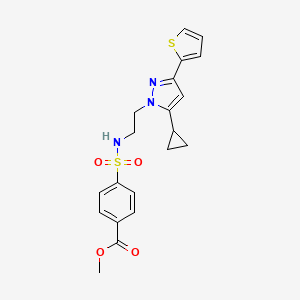

methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Description

This compound features a pyrazole core substituted at position 3 with a thiophen-2-yl group and at position 5 with a cyclopropyl moiety. The pyrazole is linked via an ethylsulfamoyl bridge to a methyl benzoate group. Its structural complexity implies applications in medicinal chemistry, particularly as a sulfonamide derivative, a class known for diverse biological roles .

Properties

IUPAC Name |

methyl 4-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-27-20(24)15-6-8-16(9-7-15)29(25,26)21-10-11-23-18(14-4-5-14)13-17(22-23)19-3-2-12-28-19/h2-3,6-9,12-14,21H,4-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOWSYHPSCYVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, a compound with the CAS number 1797976-35-2, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant inhibitory effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 22.54 | Induction of apoptosis |

| A549 | 5.08 | Inhibition of cell proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency relative to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings indicate that this compound could serve as a potential candidate for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to increase caspase activity in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it may induce G0/G1 phase arrest in the cell cycle, preventing cancer cell proliferation.

- Inhibition of Key Enzymes : Molecular docking studies indicate that this compound may inhibit specific enzymes involved in tumor growth and survival pathways.

Case Studies

Several case studies have reported on the effectiveness of this compound in preclinical models:

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

“The results indicate that this compound could be a promising candidate for further development as an anticancer agent.”

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Linked Pyrazole Benzenesulfonamides ()

Compounds such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (6a-o) share a pyrazole-sulfonamide scaffold but differ in key substituents:

- Heterocyclic Linkage: The target compound uses a thiophene substituent, while ’s analogs employ a 1,3,4-thiadiazole ring linked via an imino group.

- Substituent Variation : The target’s cyclopropyl group at pyrazole position 5 contrasts with methyl/chloro groups in . Cyclopropyl may confer steric and electronic effects influencing receptor binding.

- Biological Activity : highlights anti-inflammatory activity in thiadiazole-linked derivatives. While the target compound’s activity is unspecified, its sulfamoyl group could similarly modulate cyclooxygenase (COX) inhibition, a common anti-inflammatory mechanism .

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()

This compound (MW 369.40) shares a methyl benzoate group but replaces the sulfamoyl-pyrazole-ethyl chain with a thiadiazol-2-yl methoxy group:

- Functional Groups : The methoxy (OCH₃) linker in vs. sulfamoyl (SO₂NH-) in the target compound affects polarity and hydrogen-bonding capacity. Sulfamoyl groups typically enhance solubility and bioavailability.

- Structural Complexity : The target compound’s pyrazole-thiophene-cyclopropyl system introduces greater conformational rigidity compared to ’s simpler thiadiazole-phenylcarbamoyl moiety .

Structural and Functional Data Table

Research Implications and Limitations

- Synthesis Pathways : The target compound may be synthesized via methods similar to , such as nucleophilic substitution or coupling reactions for pyrazole-thiophene assembly .

- Pharmacological Gaps: No direct activity data exist for the target compound.

- Safety Profile : ’s compound lacks significant hazards, but the sulfamoyl group in the target may introduce reactivity concerns (e.g., hydrolysis) requiring further evaluation .

Q & A

Basic Research Questions

Q. What are the methodological considerations for designing an efficient synthetic route for this compound?

- Answer: The synthesis of structurally analogous sulfonamide-containing heterocycles (e.g., pyrazole and thiophene derivatives) typically involves multi-step reactions. Key steps include:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Introduction of the sulfamoyl group via nucleophilic substitution using sulfamoyl chloride or coupling reagents (e.g., EDC/HOBt) .

- Step 3: Esterification of the benzoate moiety using methyl chloride in the presence of a base (e.g., K₂CO₃) .

- Critical factors: Reaction temperature (e.g., 90°C for cyclization ), solvent polarity (DMF for imidazole formation ), and protecting group strategies for intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Answer:

- ¹H/¹³C NMR: Confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons; δ ~5–15 ppm for carbons) and thiophene aromaticity (δ ~6.5–7.5 ppm for protons) .

- IR: Validate sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .

- HRMS: Ensure molecular ion peaks match the exact mass (e.g., calculated for C₂₁H₂₂N₄O₄S₂: 466.11 g/mol) .

Q. What purification strategies are effective for isolating this compound?

- Answer:

- Recrystallization: Use DMSO/water (2:1 ratio) for polar intermediates; adjust pH to 8–9 with NH₄OH to precipitate impurities .

- Column chromatography: Optimize eluent polarity (e.g., hexane/ethyl acetate gradient) for sulfonamide derivatives .

- HPLC: Apply reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfamoyl group in nucleophilic substitutions?

- Answer:

- DFT calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces (EPS) and identify nucleophilic attack sites .

- Example: The sulfamoyl group’s electron-deficient sulfur atom (partial charge ~+1.2) favors reactions with amines or thiols .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental designs address contradictory bioactivity data in related pyrazole-sulfonamide derivatives?

- Answer:

- Dose-response studies: Test compound concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., hormesis) .

- Control experiments: Include analogs lacking the cyclopropyl or thiophene groups to isolate structural contributors to activity .

- Statistical analysis: Apply Design of Experiments (DoE) to optimize variables (e.g., pH, temperature) and resolve data variability .

Q. How does the thiophene substituent influence the compound’s electronic properties and stability?

- Answer:

- Cyclic voltammetry: Measure oxidation potentials (e.g., thiophene’s π-system shows reversible redox peaks at ~1.2 V vs. Ag/AgCl) .

- UV-Vis spectroscopy: Compare λₘₐₓ shifts (e.g., thiophene conjugation extends absorption to ~320 nm) .

- Accelerated stability testing: Expose the compound to UV light (254 nm) and track degradation via HPLC; thiophene enhances photostability compared to furan analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.